molecular formula C24H22N4O5S B11051207 N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11051207
M. Wt: 478.5 g/mol
InChI Key: NTWJVVSUVTXHJH-OPEKNORGSA-N
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Description

N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and pyrrole groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the carbohydrazide moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, the compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound’s aromatic and heterocyclic structures allow it to form stable interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide stands out due to its combination of methoxy and benzodioxole groups, which confer unique electronic and steric properties. These features enhance its potential interactions with biological targets and its utility in various applications.

This detailed overview provides a comprehensive understanding of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H22N4O5S/c1-13-9-14(2)26-24-17(13)18(28-7-5-6-8-28)22(34-24)23(29)27-25-11-15-10-16(30-3)20-21(19(15)31-4)33-12-32-20/h5-11H,12H2,1-4H3,(H,27,29)/b25-11+

InChI Key

NTWJVVSUVTXHJH-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)C

Origin of Product

United States

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